Cas no 1601967-05-8 (6-(but-3-yn-2-yl)aminopyridine-2-carboxylic acid)

6-(But-3-yn-2-yl)aminopyridine-2-carboxylic acid is a versatile heterocyclic compound featuring both a carboxylic acid and an alkyne-substituted amine functional group on a pyridine scaffold. This structure enables its use as a key intermediate in organic synthesis, particularly in click chemistry applications due to the reactive alkyne moiety. The carboxylic acid group further enhances its utility as a building block for amide or ester formation. Its rigid pyridine core contributes to stability while allowing for precise structural modifications. The compound is well-suited for pharmaceutical research, materials science, and coordination chemistry, where its bifunctional reactivity facilitates the development of complex molecular architectures.
6-(but-3-yn-2-yl)aminopyridine-2-carboxylic acid structure
1601967-05-8 structure
Product name:6-(but-3-yn-2-yl)aminopyridine-2-carboxylic acid
CAS No:1601967-05-8
MF:C10H10N2O2
MW:190.198602199554
CID:5742993
PubChem ID:114417641

6-(but-3-yn-2-yl)aminopyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1449591
    • 6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylicacid
    • 6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid
    • 1601967-05-8
    • 6-(but-3-yn-2-yl)aminopyridine-2-carboxylic acid
    • Inchi: 1S/C10H10N2O2/c1-3-7(2)11-9-6-4-5-8(12-9)10(13)14/h1,4-7H,2H3,(H,11,12)(H,13,14)
    • InChI Key: PQVYVGKSMNCPJI-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC(=N1)NC(C#C)C)=O

Computed Properties

  • Exact Mass: 190.074227566g/mol
  • Monoisotopic Mass: 190.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 62.2Ų

6-(but-3-yn-2-yl)aminopyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1449591-10000mg
6-[(but-3-yn-2-yl)amino]pyridine-2-carboxylic acid
1601967-05-8
10000mg
$3315.0 2023-09-29
Enamine
EN300-1449591-50mg
6-[(but-3-yn-2-yl)amino]pyridine-2-carboxylic acid
1601967-05-8
50mg
$647.0 2023-09-29
Enamine
EN300-1449591-2500mg
6-[(but-3-yn-2-yl)amino]pyridine-2-carboxylic acid
1601967-05-8
2500mg
$1509.0 2023-09-29
Enamine
EN300-1449591-1.0g
6-[(but-3-yn-2-yl)amino]pyridine-2-carboxylic acid
1601967-05-8
1g
$0.0 2023-06-06
Enamine
EN300-1449591-5000mg
6-[(but-3-yn-2-yl)amino]pyridine-2-carboxylic acid
1601967-05-8
5000mg
$2235.0 2023-09-29
Enamine
EN300-1449591-100mg
6-[(but-3-yn-2-yl)amino]pyridine-2-carboxylic acid
1601967-05-8
100mg
$678.0 2023-09-29
Enamine
EN300-1449591-250mg
6-[(but-3-yn-2-yl)amino]pyridine-2-carboxylic acid
1601967-05-8
250mg
$708.0 2023-09-29
Enamine
EN300-1449591-500mg
6-[(but-3-yn-2-yl)amino]pyridine-2-carboxylic acid
1601967-05-8
500mg
$739.0 2023-09-29
Enamine
EN300-1449591-1000mg
6-[(but-3-yn-2-yl)amino]pyridine-2-carboxylic acid
1601967-05-8
1000mg
$770.0 2023-09-29

Additional information on 6-(but-3-yn-2-yl)aminopyridine-2-carboxylic acid

Comprehensive Overview of 6-(but-3-yn-2-yl)aminopyridine-2-carboxylic acid (CAS No. 1601967-05-8)

6-(but-3-yn-2-yl)aminopyridine-2-carboxylic acid (CAS No. 1601967-05-8) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, pharmaceutical research, and material science. This compound, characterized by its unique pyridine-carboxylic acid backbone and but-3-yn-2-yl amine substituent, serves as a versatile building block for synthesizing more complex molecules. Its molecular structure combines a heterocyclic aromatic ring with a terminal alkyne functional group, making it a valuable intermediate for click chemistry applications and drug discovery.

The growing interest in 6-(but-3-yn-2-yl)aminopyridine-2-carboxylic acid is driven by its potential applications in bioconjugation, small-molecule probes, and targeted drug delivery systems. Researchers are particularly intrigued by its ability to participate in Huisgen cycloaddition reactions, a cornerstone of modern bioorthogonal chemistry. This property enables the compound to be used in labeling biomolecules, such as proteins and nucleic acids, without interfering with biological processes. As the demand for precision medicine and theranostics rises, this compound’s role in developing next-generation therapeutics becomes increasingly prominent.

In the context of synthetic chemistry, 6-(but-3-yn-2-yl)aminopyridine-2-carboxylic acid is often employed as a key intermediate for constructing pharmacophores with enhanced bioavailability and selectivity. Its carboxylic acid moiety allows for easy derivatization, facilitating the creation of amides, esters, and other derivatives. This adaptability aligns with the current trend toward fragment-based drug design, where modular compounds are used to optimize drug candidates efficiently. Additionally, its alkyne group offers a handle for polymer functionalization, making it relevant in the development of smart materials and biocompatible coatings.

From an industrial perspective, the scalability of 6-(but-3-yn-2-yl)aminopyridine-2-carboxylic acid synthesis is a critical factor. Recent advancements in green chemistry have led to more sustainable production methods, reducing reliance on hazardous reagents and minimizing waste. This aligns with the global push for environmentally friendly manufacturing practices, a topic frequently searched by professionals in the chemical and pharmaceutical sectors. The compound’s stability under various conditions also makes it suitable for high-throughput screening and combinatorial chemistry, further expanding its utility in drug discovery pipelines.

Another area of interest is the compound’s potential role in agrochemical research. With the increasing need for sustainable crop protection solutions, researchers are exploring its derivatives as precursors for novel pesticides and herbicides. The pyridine ring is a common motif in agrochemicals, known for its ability to enhance the efficacy and environmental profile of active ingredients. This application resonates with current discussions around food security and climate-resilient agriculture, topics that dominate searches in agricultural science and policy.

In summary, 6-(but-3-yn-2-yl)aminopyridine-2-carboxylic acid (CAS No. 1601967-05-8) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity profile position it as a valuable tool for addressing some of the most pressing challenges in modern science. As research continues to uncover new uses for this compound, its importance in both academic and industrial settings is expected to grow, making it a subject of ongoing interest and innovation.

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